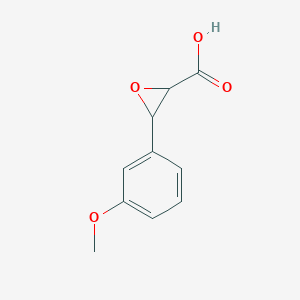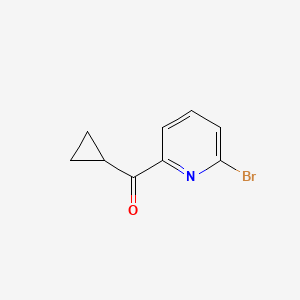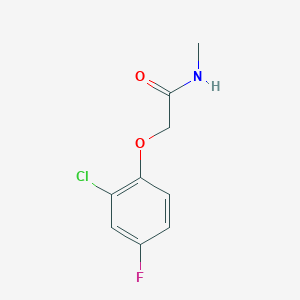
2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide
Übersicht
Beschreibung
The compound “2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide” is likely to be an organic compound containing a chloro-fluoro-phenoxy group and a methylacetamide group. The presence of these functional groups could give this compound unique chemical and physical properties, which could be of interest in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-chloro-4-fluorophenol precursor with a methylacetamide under appropriate conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a phenyl ring substituted with a chlorine atom and a fluorine atom, an ether linkage, and a methylacetamide group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions. The ether linkage might be cleaved under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, it might exhibit polarity due to the presence of polar functional groups (amide and ether). It’s likely to be soluble in organic solvents, and its boiling or melting point would depend on the strength of intermolecular interactions.Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Potential
Research by Musso et al. (2003) explored compounds similar to 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide, particularly focusing on their antiinflammatory and analgesic properties. One such compound showed potent analgesic and anti-inflammatory effects without central muscle relaxant activity, highlighting its potential in pain and inflammation management Musso et al., 2003.
Structural Analysis and Hydrogen Bonding
Graham Smith (2014) conducted a study on the crystal structures of similar compounds, revealing two-dimensional layered structures based on cyclic hydrogen-bonded motifs. Such insights are crucial for understanding the molecular interactions and stability of phenoxyacetic acid derivatives Smith, 2014.
Metabolism Studies
Pieper et al. (1993) investigated the metabolism of a structurally related compound by Alcaligenes eutrophus, demonstrating its transformation into different metabolites. This study provides valuable information on the biodegradation and environmental fate of similar chloro-fluorophenoxy compounds Pieper et al., 1993.
Herbicidal Activity
Wang et al. (2012) synthesized and evaluated novel compounds, including those containing fluorine, for their herbicidal activities. They found that the type and position of fluorine on the benzene ring significantly affected the herbicidal activity, suggesting potential agricultural applications for such compounds Wang et al., 2012.
Radiochemical Studies for Medical Imaging
Min Wang et al. (2014) synthesized a compound related to 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide for potential use in PET imaging of EGFR, HER2, and HER3 signaling. This research highlights the application in medical imaging and cancer diagnostics Wang et al., 2014.
Synthesis and Characterization for Antimicrobial Applications
Fuloria et al. (2009) synthesized novel imines and thiazolidinones derived from a similar compound, evaluating their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents Fuloria et al., 2009.
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Zukünftige Richtungen
The study and application of this compound would depend on its unique properties. It could be of interest in the development of new pharmaceuticals, agrochemicals, or materials, among other possibilities.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBNGANQFLQYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)
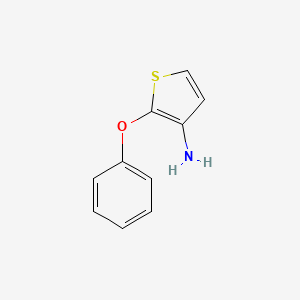
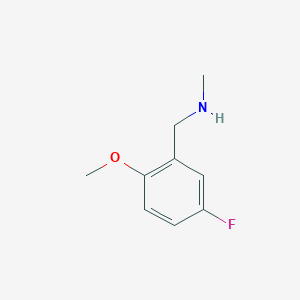
![N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394018.png)
![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)
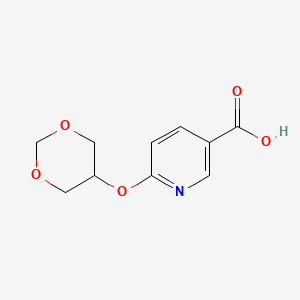
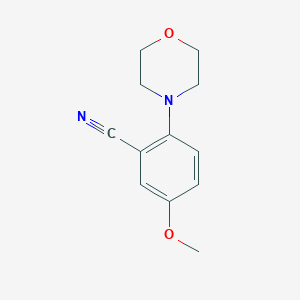
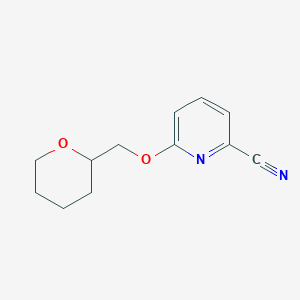
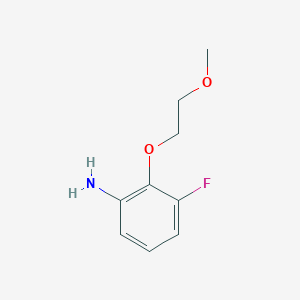
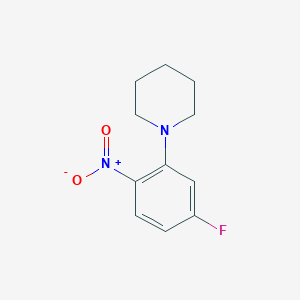
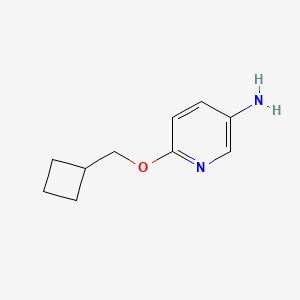
![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
